Glycitein is a naturally occurring isoflavone primarily found in soybean products. [] It is classified as a phytoestrogen due to its structural similarity to the mammalian hormone estrogen, although it possesses weaker estrogenic activity. [] While genistein and daidzein are the most studied soy isoflavones, glycitein is gaining increasing scientific attention for its distinct biological activities and potential health benefits. [] It is a methoxylated isoflavone, differing structurally from genistein and daidzein by the presence of a methoxy group at the C6 position. [] This structural difference contributes to its unique metabolic and pharmacological properties. [, ]
Glycitein is classified as an isoflavone, a type of flavonoid predominantly present in soy products. It is one of the three major isoflavones found in soybeans, alongside genistein and daidzein. Glycitein is primarily derived from the soybean plant Glycine max, where it exists mainly in glycosylated forms such as glycitein-7-O-glucoside. Isoflavones like glycitein are known for their estrogenic activity, making them significant in nutritional and medicinal contexts .
Key steps in this synthesis include:
Glycitein has a complex molecular structure characterized by its phenolic components. The molecular formula for glycitein is , indicating it contains 16 carbon atoms, 15 hydrogen atoms, and 5 oxygen atoms. The compound features a 3-hydroxy-4-methoxyphenyl moiety attached to a 2-(4-hydroxyphenyl)-1,3-dihydroxypropane backbone. Its structure allows for various interactions with biological targets due to the presence of hydroxyl groups that can participate in hydrogen bonding .
Glycitein undergoes several chemical reactions typical of flavonoids:
These reactions are significant for modifying glycitein's properties and enhancing its applications in food science and pharmacology.
The mechanism of action for glycitein primarily involves its interaction with estrogen receptors. As a phytoestrogen, glycitein can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen in the body. This binding can lead to various physiological responses including modulation of gene expression related to cell growth and differentiation . Research indicates that glycitein may help alleviate menopausal symptoms and reduce the risk of hormone-related cancers by competing with endogenous estrogens for receptor binding sites.
Glycitein exhibits several notable physical and chemical properties:
These properties influence its stability, bioavailability, and efficacy in various applications.
Glycitein has several scientific applications:
Glycitein (4',7-dihydroxy-6-methoxyisoflavone) is an O-methylated isoflavone that constitutes 5–10% of total isoflavones in soy-based foods [1] [8]. Structurally classified as a phytoestrogen, it features a diphenolic framework analogous to 17β-estradiol, enabling selective estrogen receptor modulation [3] [10]. Unlike genistein and daidzein, glycitein’s C6 methoxy group confers distinct biochemical properties, influencing its bioavailability and tissue-specific activity [5] [8]. First isolated from Cordyceps sinensis mycelia, it serves as a biomarker for soy consumption and a candidate molecule for chronic disease prevention [8] [10].
Structural Characteristics
Glycitein (C₁₆H₁₂O₅; molecular weight 284.26 g/mol) belongs to the methoxyisoflavone subclass [10]. Its IUPAC designation, 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, highlights key functional groups:
Table 1: Structural and Chemical Properties of Glycitein
Property | Value/Description |
---|---|
Chemical Formula | C₁₆H₁₂O₅ |
IUPAC Name | 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one |
Molecular Weight | 284.26 g/mol |
Solubility | Practically insoluble in water; soluble in organic solvents |
Functional Groups | 2 phenolic OH, 1 methoxy, 1 ketone |
Estrogen Receptor Binding | Higher affinity for ERβ than ERα |
Estrogenic Mechanisms
Glycitein acts as a weak selective estrogen receptor modulator (SERM):
Dietary Sources and Exposure
Glycitein occurs predominantly as glycosides (e.g., glycitin) in soy products. Fermentation liberates aglycones, enhancing bioavailability [5] [8]. Average daily intake in Asian populations (15–50 mg total isoflavones) provides 1–5 mg glycitein [6].
Table 2: Glycitein Content in Soy-Based Foods
Food Source | Total Isoflavones (mg/100g) | Glycitein Proportion (%) |
---|---|---|
Soybeans (raw) | 120–180 | 5–10 |
Soy Milk | 8–15 | 5–8 |
Tofu | 20–30 | 7–12 |
Tempeh (fermented) | 40–60 | 10–15 |
Soy Yogurt | 10–20 | 5–10 |
Chronic Disease Associations
↑ NO-dependent vasodilation [6] [8]Glycitein’s hypocholesterolemic effects involve upregulation of hepatic LDL receptors [6].
Cancer Epidemiology:
Prostate Cancer: Inverse association between soy isoflavones and disease progression, partly attributed to glycitein’s anti-angiogenic activity [2].
Osteoporosis Prevention:Soy isoflavones (25–100 mg/day) associate with ↑ bone mineral density in postmenopausal women. Glycitein enhances osteoblast differentiation via Wnt/β-catenin signaling and OPG/RANKL axis modulation [2] [9].
Neuroprotection:Transgenic C. elegans models demonstrate glycitein’s ability to delay β-amyloid-induced paralysis by 26% (p = 0.036) via ROS suppression and amyloid deposition inhibition [4].
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